molecular formula C14H14N2O4S B13687579 Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate

Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate

Cat. No.: B13687579
M. Wt: 306.34 g/mol
InChI Key: BNCOHIALFUPQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate typically involves the reaction of thiazole derivatives with carbobenzyloxy (Cbz) protected amines. One common method includes the use of methyl 2-chloromethylthiazole-4-carboxylate as a starting material, which reacts with Cbz-protected amines under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Mechanism of Action

The mechanism of action of Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(Cbz-amino)methyl]thiazole-4-carboxylate is unique due to the presence of the Cbz protecting group, which can be selectively removed under mild conditions, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions also adds to its utility in medicinal chemistry and other research fields .

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

methyl 2-(phenylmethoxycarbonylaminomethyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H14N2O4S/c1-19-13(17)11-9-21-12(16-11)7-15-14(18)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,15,18)

InChI Key

BNCOHIALFUPQJY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CSC(=N1)CNC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.